

Technical Guide: 2H-Chromen-3-ylmethanol - Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2H-chromen-3-ylmethanol

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Abstract

This technical guide provides a comprehensive overview of **2H-chromen-3-ylmethanol**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and key identifiers. A proposed synthetic route via the reduction of a suitable 2H-chromene precursor is outlined, supported by established chemical principles. While specific experimental data for this exact compound is limited in publicly available literature, this guide compiles relevant information on related structures to provide a foundational understanding for researchers.

Molecular Structure and Formula

2H-Chromen-3-ylmethanol is a derivative of chromene, a benzopyran. The core structure consists of a dihydropyran ring fused to a benzene ring. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 3-position of the 2H-chromene ring.

Key Identifiers:

Identifier	Value
IUPAC Name	(2H-chromen-3-yl)methanol
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
CAS Number	115822-61-2
SMILES	<chem>OCC1=CC2=CC=CC=C2OC1</chem>

Proposed Synthesis

A feasible and common method for the synthesis of **2H-chromen-3-ylmethanol** is the reduction of a carbonyl group at the 3-position of the 2H-chromene ring. Precursors such as 2H-chromene-3-carbaldehyde or 2H-chromene-3-carboxylic acid can be utilized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their derivatives to primary alcohols and is a suitable reagent for this transformation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Reduction of 2H-Chromene-3-carboxylic Acid (Proposed)

Disclaimer: The following protocol is a generalized procedure based on established chemical literature for the reduction of carboxylic acids using LiAlH₄. It has not been specifically reported for 2H-chromene-3-carboxylic acid and should be adapted and optimized under appropriate laboratory conditions.

Materials:

- 2H-chromene-3-carboxylic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Distilled water

- 10% Sulfuric acid
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring apparatus
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LiAlH_4 in anhydrous THF.
- **Addition of Substrate:** A solution of 2H-chromene-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This is a hazardous step due to the evolution of hydrogen gas.
- **Work-up:** The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF or another suitable solvent.
- **Extraction:** The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude **2H-chromen-3-ylmethanol**.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted and from Related Compounds)

While a complete, verified set of ^1H and ^{13}C NMR data for **2H-chromen-3-ylmethanol** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar chromene derivatives.

Expected ^1H NMR (CDCl_3) signals:

- Aromatic protons (4H): Multiplets in the range of δ 6.8-7.3 ppm.
- Vinyl proton (1H): A singlet or a narrow multiplet for the proton at the 4-position, likely downfield.
- Methylene protons of the pyran ring (2H): A singlet or an AB quartet for the $-\text{OCH}_2-$ group.
- Hydroxymethyl protons (2H): A doublet or singlet for the $-\text{CH}_2\text{OH}$ group, with the coupling dependent on the exchange rate of the hydroxyl proton.
- Hydroxyl proton (1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

Expected ^{13}C NMR (CDCl_3) signals:

- Aromatic carbons (6C): Signals in the range of δ 115-155 ppm.
- Olefinic carbons (2C): Signals for C3 and C4 in the chromene ring.
- Methylene carbon of the pyran ring (1C): A signal for the $-\text{OCH}_2-$ group.

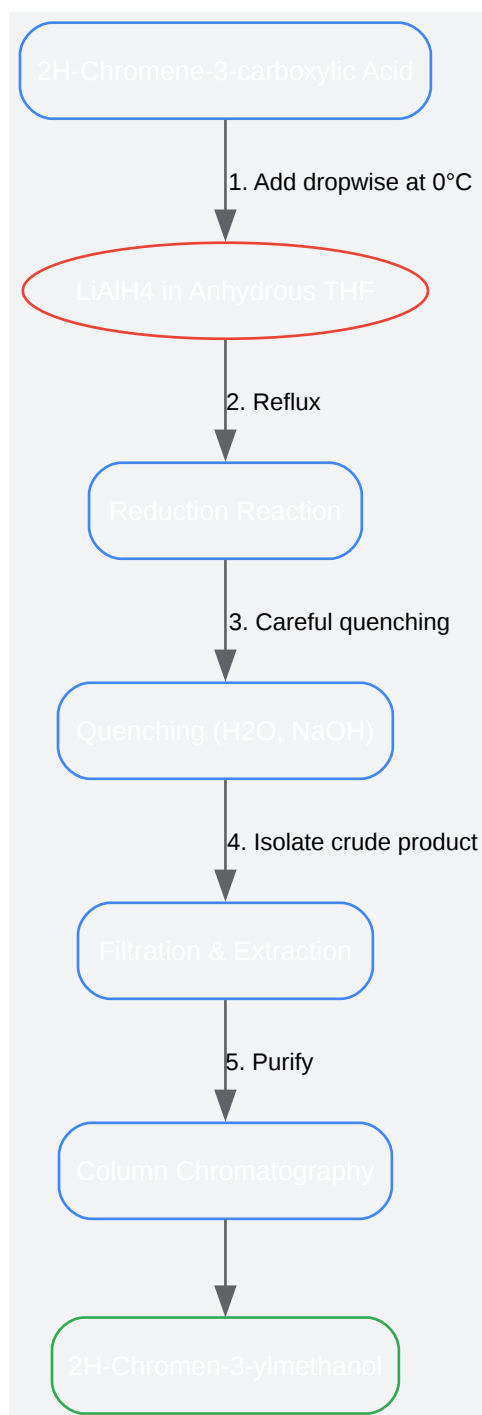
- Hydroxymethyl carbon (1C): A signal for the -CH₂OH group, typically in the range of δ 60-70 ppm.

Visualization

Molecular Structure

Caption: Molecular structure of **2H-chromen-3-ylmethanol**.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **2H-chromen-3-ylmethanol**.

Conclusion

2H-Chromen-3-ylmethanol is a valuable heterocyclic compound with potential applications in various fields of chemical research. While detailed experimental and spectroscopic data are not extensively documented, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its properties and potential applications.

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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
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